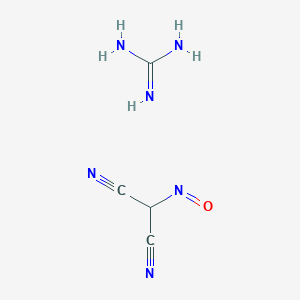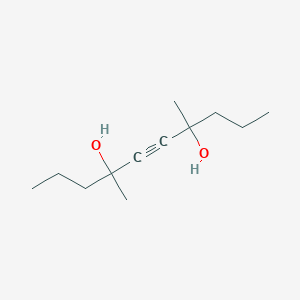![molecular formula C38H42N2O2 B089872 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- CAS No. 116-74-5](/img/structure/B89872.png)
9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is a synthetic compound that belongs to the family of anthraquinone derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and electronics.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is not fully understood. However, it is believed to act as an electron acceptor and transport material in organic electronic devices. In photodynamic therapy, it is believed to generate singlet oxygen upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- are not well documented. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is its excellent electron-transporting properties, which make it a suitable material for use in organic electronic devices. It is also relatively easy to synthesize and has a high yield. However, its limited solubility in common solvents and its relatively high cost are some of the limitations for its use in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-. One of the potential areas of application is in the development of high-performance organic electronic devices, such as organic solar cells and organic light-emitting diodes. It also has potential as a photosensitizer for photodynamic therapy, which could be explored further. Additionally, the synthesis method could be further optimized to improve the efficiency and reduce the cost of production.
Métodos De Síntesis
The synthesis of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- involves the reaction of 9,10-anthraquinone with 2,4,6-triethylphenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is obtained in high yield and purity. Several modifications have been made to the synthesis method to improve the efficiency and reduce the cost of production.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an organic semiconductor material due to its excellent electron-transporting properties. It has also been investigated for its application in photovoltaic devices, light-emitting diodes, and field-effect transistors. In addition, 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- has shown potential as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
1,4-bis(2,4,6-triethylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O2/c1-7-23-19-25(9-3)35(26(10-4)20-23)39-31-17-18-32(40-36-27(11-5)21-24(8-2)22-28(36)12-6)34-33(31)37(41)29-15-13-14-16-30(29)38(34)42/h13-22,39-40H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDMIDRERDTWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)CC)CC)C(=O)C5=CC=CC=C5C3=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059436 | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- | |
CAS RN |
116-74-5 | |
| Record name | 1,4-Bis[(2,4,6-triethylphenyl)amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,4-bis((2,4,6-triethylphenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2,4,6-triethylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















